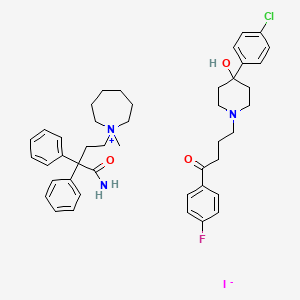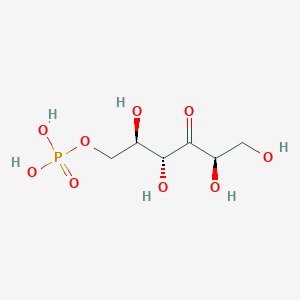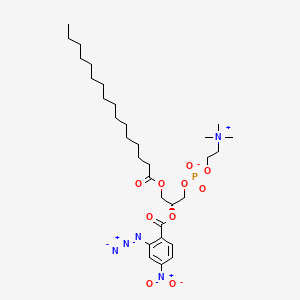
N-(3-羟基丙基)邻苯二甲酰亚胺
概述
描述
Synthesis Analysis
N-(3-Hydroxypropyl)phthalimide is typically synthesized from phthalic anhydride and hydroxylamine hydrochloride in different reaction medium systems, including liquid and solid media. The synthesis processes vary in terms of reactants and conditions, yielding N-hydroxyphthalimide with high purity and yield. The optimal synthesis conditions involve a specific molar ratio of phthalic anhydride to hydroxylamine hydrochloride, temperature, and reaction time, leading to high yields of the product (Li Jin, 2015); (Yao Yuan-yuan, 2013).
Molecular Structure Analysis
The molecular structure and properties of N-(3-Hydroxypropyl)phthalimide have been extensively studied through quantum chemical methods. These studies offer insights into the molecular geometries, vibrational frequencies, and thermochemical properties of N-hydroxyphthalimide and its derivatives. The analysis includes the calculation of bond dissociation energies and the effects of solvent on these properties (G. Silva, J. Bozzelli, 2007).
Chemical Reactions and Properties
N-(3-Hydroxypropyl)phthalimide participates in various chemical reactions, demonstrating its role as a versatile chemical intermediate. It is involved in base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, among others. These reactions underscore its utility in the synthesis of a wide array of chemical compounds, including N,N′-diaryl ureas and amine salts, showcasing its reactivity and functional group transformations (A. Fahmy, N. Aly, A. Nada, N. Aly, 1977).
Physical Properties Analysis
The physical properties of N-(3-Hydroxypropyl)phthalimide, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined by its molecular structure, specifically the arrangement of functional groups and overall molecular geometry. Research has shown that the physical properties can be tailored through synthesis and molecular modifications, making it a valuable compound in materials science and chemical engineering (Joan Fraga-Dubreuil, Gurbuz Comak, Alasdair W. Taylor, M. Poliakoff, 2007).
Chemical Properties Analysis
The chemical properties of N-(3-Hydroxypropyl)phthalimide, including reactivity with various chemical agents and participation in chemical reactions, are integral to its utility as an intermediate in organic synthesis. Its reactivity patterns, such as susceptibility to nucleophilic attack and ability to undergo rearrangement reactions, are pivotal in synthesizing a wide range of chemical entities. These properties are explored through studies focusing on reaction mechanisms and the development of new synthetic methodologies (A. Barbieri, O. Lanzalunga, A. Lapi, S. Di Stefano, 2019).
科学研究应用
邻苯二甲酰亚胺衍生物已被探索其在改性纤维素纳米纤维以增强二氧化碳吸附方面的潜力。用邻苯二甲酰亚胺改性增加了纤维的比表面积,在不同的环境条件下显着提高了 CO2 吸附 (Sepahvand et al., 2020).
N-(三氟甲硫基)邻苯二甲酰亚胺已被开发为三氟甲硫基化的货架稳定试剂,这在有机合成中很有价值,包括制药和农化研究 (Pluta et al., 2014).
源自邻苯二甲酸酐的 N-(硅烷基丙基)邻苯二甲酰亚胺在抗菌应用中显示出潜力。其抗菌活性使用肉汤微量稀释法进行评估 (Singh et al., 2015).
在聚合物科学领域,邻苯二甲酰亚胺衍生物已被用于合成共聚物,例如 2-(N-邻苯二甲酰亚胺基)乙基甲基丙烯酸酯与甲基丙烯酸甲酯。这些聚合物已针对各种特性进行了表征,包括分子量和溶解性 (Jayakumar et al., 2000).
含有呋喃氧基亚基的邻苯二甲酰亚胺衍生物已被合成并评估其在治疗镰状细胞病症状方面的潜力。这些化合物表现出 NO 供体特性和镇痛活性 (dos Santos et al., 2012).
研究了聚(3-邻苯二甲酰亚胺基-2-羟基丙基甲基丙烯酸酯)的热分解行为,提供了对该聚合物的稳定性和分解产物的见解 (Coskun et al., 2002).
作用机制
Target of Action
N-(3-Hydroxypropyl)phthalimide is a derivative of phthalimide . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
It’s known that n-hydroxyphthalimide (nhpi) esters, which are related compounds, undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations .
Biochemical Pathways
It’s known that phthalimides, in general, are involved in various chemical reactions, including carbonylative cyclization of aromatic amides and o-dihaloarenes/o-haloarenes, cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .
Pharmacokinetics
The compound has a molecular weight of 205.21 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that n-(3-hydroxypropyl)phthalimide has been used as a standard in the synthesis of phthalimide derivatives . It may also be used in the synthesis of hydrophilic phosphorylcholine-containing polymer, poly-2-[3-(methacryloylamino)propylammonio] ethyl 3-aminopropyl phosphate .
Action Environment
It’s known that n-(3-hydroxypropyl)phthalimide is prepared by mixing phthalic anhydride and propanolamine and by heating at 160-180 °c for 4 hours .
未来方向
属性
IUPAC Name |
2-(3-hydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMILTTURCQDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236942 | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)phthalimide | |
CAS RN |
883-44-3 | |
| Record name | 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 883-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-hydroxypropyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2TMC7E8YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)